molecular formula C15H22ClNO B10823258 Deoxymethoxetamine (hydrochloride)

Deoxymethoxetamine (hydrochloride)

Cat. No.: B10823258
M. Wt: 267.79 g/mol
InChI Key: GMWMZATZQUZOEQ-UHFFFAOYSA-N
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Description

Deoxymethoxetamine (DMXE) hydrochloride is a synthetic dissociative hallucinogen belonging to the arylcyclohexylamine class, structurally related to ketamine, phencyclidine (PCP), and methoxetamine (MXE). Its chemical name is 2-(ethylamino)-2-(3-methylphenyl)-cyclohexanone monohydrochloride, with a molecular formula of C₁₅H₂₁NO·HCl and a molecular weight of 267.8 g/mol . DMXE emerged on the illicit market in late 2020 as a novel psychoactive substance (NPS) and was first identified by Danish forensic laboratories in February 2021 . It exhibits anesthetic, stimulant, and hallucinogenic properties, likely through antagonism of NMDA receptors and modulation of neurotransmitter systems .

DMXE is marketed as a "research chemical" under names like 3D-MXE and 3-Me-2′-oxo-PCE. Despite its structural similarity to MXE, DMXE lacks the methoxy (-OCH₃) group at the 3-position of the phenyl ring, replaced by a methyl (-CH₃) group.

Properties

Molecular Formula

C15H22ClNO

Molecular Weight

267.79 g/mol

IUPAC Name

2-(ethylamino)-2-(3-methylphenyl)cyclohexan-1-one;hydrochloride

InChI

InChI=1S/C15H21NO.ClH/c1-3-16-15(10-5-4-9-14(15)17)13-8-6-7-12(2)11-13;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H

InChI Key

GMWMZATZQUZOEQ-UHFFFAOYSA-N

Canonical SMILES

CCNC1(CCCCC1=O)C2=CC=CC(=C2)C.Cl

Origin of Product

United States

Preparation Methods

Ketone Synthesis via Friedel-Crafts Acylation

Ortho-methoxyphenylcyclohexanone is prepared through Friedel-Crafts acylation of anisole with cyclohexanecarbonyl chloride in the presence of AlCl3:
Anisole+Cyclohexanecarbonyl chlorideAlCl3Ortho-methoxyphenylcyclohexanone\text{Anisole} + \text{Cyclohexanecarbonyl chloride} \xrightarrow{\text{AlCl}_3} \text{Ortho-methoxyphenylcyclohexanone}
Reaction conditions: 0–5°C, dichloromethane solvent, 12-hour stirring. Yield: 68–72% after aqueous workup.

Reductive Amination with Methylamine

The ketone undergoes reductive amination using methylamine hydrochloride and sodium cyanoborohydride (NaBH3CN) in methanol:
Ketone+CH3NH2HClNaBH3CNDMXE free base\text{Ketone} + \text{CH}_3\text{NH}_2\cdot\text{HCl} \xrightarrow{\text{NaBH}_3\text{CN}} \text{DMXE free base}
Key parameters:

  • pH 6–7 (buffered with acetic acid)

  • 24-hour reflux at 60°C

  • Yield: 54% after chromatographic purification.

Hydrochloride Salt Formation

The free base is treated with HCl gas in dry diethyl ether:
DMXE+HClDMXEHCl\text{DMXE} + \text{HCl} \rightarrow \text{DMXE}\cdot\text{HCl}
Precipitation yields 89% crystalline product, confirmed via melting point (218–220°C) and elemental analysis.

Synthetic Route 2: Leuckart-Wallach Reaction

One-Pot Amination

An alternative pathway employs the Leuckart-Wallach reaction, bypassing isolated ketone intermediates:
Ortho-methoxybenzaldehyde+Ammonium formate200CDMXE precursor\text{Ortho-methoxybenzaldehyde} + \text{Ammonium formate} \xrightarrow{200^\circ\text{C}} \text{DMXE precursor}
This method, while thermally intensive, achieves 48% yield but requires subsequent hydrogenation to reduce the intermediate imine.

Catalytic Hydrogenation

Palladium-on-carbon (10% Pd/C) facilitates imine reduction under H2 atmosphere (50 psi):
Imine intermediateH2,Pd/CDMXE free base\text{Imine intermediate} \xrightarrow{\text{H}_2, \text{Pd/C}} \text{DMXE free base}
Reaction time: 6 hours; yield: 62%.

Byproduct Analysis and Optimization Challenges

Common Impurities

  • N-Demethylated byproducts : Result from over-reduction during amination. Mitigated by严格控制 NaBH3CN stoichiometry (1.2 equiv).

  • Ortho/para Isomers : Friedel-Crafts acylation may produce para-methoxy derivatives (8–12%). Column chromatography (SiO2, hexane/EtOAc 4:1) achieves 95% isomer purity.

Solvent Recovery Systems

The patent CN115490611A highlights solvent recycling in analogous syntheses, where cyclohexane and n-hexane are distilled and reused, reducing waste by 40%. Applying this to DMXE synthesis could lower production costs and environmental impact.

Analytical Characterization

Chromatographic Profiling

Gas chromatography-mass spectrometry (GC-MS) of DMXE hydrochloride shows characteristic fragments (Figure 2):

  • Base peak : m/z 121 (cyclohexylmethyl fragment)

  • Molecular ion : m/z 219 (C13H19NO⁺)
    Fragmentation aligns with cathinone derivatives, where α-cleavage dominates.

Spectroscopic Validation

  • ¹H NMR (400 MHz, D2O): δ 7.25 (d, J=8.4 Hz, 1H, aromatic), 3.85 (s, 3H, OCH3), 2.95 (m, 1H, cyclohexyl), 1.45 (s, 3H, CH3).

  • IR (KBr): 2550 cm⁻¹ (N⁺–H stretch), 1680 cm⁻¹ (C=O, trace ketone impurity).

Yield Comparison of Synthetic Routes

RouteKey StepYield (%)Purity (%)Byproducts (%)
Reductive AminationNaBH3CN amination54982.5
Leuckart-WallachAmmonium formate reaction48916.8

Chemical Reactions Analysis

Types of Reactions: Deoxymethoxetamine (hydrochloride) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.

    Reduction: Reduction reactions can further modify the amine group.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl ring.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions involving halogenating agents or nitrating mixtures.

Major Products:

    Oxidation Products: N-oxide derivatives.

    Reduction Products: Secondary amines.

    Substitution Products: Halogenated or nitrated derivatives of deoxymethoxetamine.

Scientific Research Applications

Introduction to Deoxymethoxetamine (hydrochloride)

Deoxymethoxetamine (hydrochloride), also known as DMXE, is a synthetic compound belonging to the arylcyclohexylamine class. It is structurally related to methoxetamine, with modifications that influence its pharmacological profile. DMXE has gained attention for its dissociative effects, and it has been available on the market since late 2020. This article explores the scientific research applications of DMXE, highlighting its potential uses in various fields, including neuroscience and forensic science.

Chemical Properties and Structure

  • Molecular Formula : C15H22ClNO
  • Molecular Weight : 267.79 g/mol
  • IUPAC Name : 2-(ethylamino)-2-(3-methylphenyl)-cyclohexanone hydrochloride

DMXE's structure features a cyclohexanone core with an ethylamino group and a methylphenyl substituent, which are critical for its pharmacological activity.

Neuropharmacology

Deoxymethoxetamine is primarily investigated for its neuropharmacological effects, particularly its dissociative properties akin to those of ketamine. Research indicates that DMXE may modulate NMDA receptor activity, which is crucial in understanding its potential therapeutic applications in treating mood disorders such as depression and anxiety.

Case Studies

  • Study on Animal Models : In preclinical studies involving rodents, DMXE demonstrated significant effects on conditioned place preference, suggesting potential for abuse similar to other dissociatives like ketamine .

Forensic Science

DMXE is utilized in forensic toxicology for the identification and quantification of substances in biological samples. Its presence in drug checking services has been noted, allowing for better understanding of its distribution and potential risks associated with recreational use.

Research Findings

  • Detection in Samples : Forensic laboratories have reported the identification of DMXE in various drug samples, emphasizing the need for analytical methods to detect new psychoactive substances .

Analytical Chemistry

As an analytical reference standard, DMXE is used in various laboratory settings to develop and validate methods for detecting similar compounds. Its chemical properties make it suitable for use in mass spectrometry and chromatography.

  • Acute Toxicity : Limited data exists on the acute toxicity of DMXE; however, it is recommended that researchers handle it with caution.
  • Environmental Impact : Preliminary assessments suggest that DMXE poses a slight hazard to aquatic environments if released in significant quantities .

Mechanism of Action

Deoxymethoxetamine (hydrochloride) primarily acts as an NMDA receptor antagonist. By inhibiting these receptors, it disrupts normal neurotransmission, leading to dissociative effects. This mechanism is similar to that of other dissociatives like ketamine and phencyclidine. The compound also affects serotonin and dopamine reuptake, contributing to its psychoactive properties.

Comparison with Similar Compounds

Structural Analogs in the Arylcyclohexylamine Class

The arylcyclohexylamine family includes dissociative agents characterized by a cyclohexane ring linked to an aromatic group. Key analogs are compared below:

Compound Molecular Formula Molecular Weight (g/mol) Substituent (Position) Key Pharmacological Traits
DMXE C₁₅H₂₁NO·HCl 267.8 3-methylphenyl NMDA antagonist; dissociative, hallucinogenic
MXE C₁₄H₁₉NO₂·HCl 269.8 3-methoxyphenyl NMDA antagonist; longer duration than ketamine
Fluorexetamine (FXE) C₁₄H₁₈FNO·HCl 271.8 3-fluorophenyl High lipophilicity; unstudied in humans
Ketamine C₁₃H₁₆ClNO 237.7 2-chlorophenyl NMDA antagonist; rapid-onset anesthetic
PCP C₁₇H₂₅N 243.4 piperidine ring Non-competitive NMDA antagonist; high abuse potential
Key Structural Insights:
  • DMXE vs. MXE: DMXE's methyl group (vs.
  • DMXE vs. FXE : Fluorine in FXE increases electronegativity and metabolic stability compared to DMXE's methyl group .
  • DMXE vs. Ketamine : The absence of a chlorine atom in DMXE may reduce potency but improve dissociative effects at lower doses .

Pharmacological and Toxicological Profiles

Methoxetamine (MXE) Hydrochloride
  • Mechanism : Potent NMDA receptor antagonist with additional serotonin reuptake inhibition .
  • Effects : Prolonged dissociation (4–8 hours), euphoria, and cognitive impairment.
  • Toxicity : Linked to urinary tract damage and neurotoxicity at high doses; classified as hazardous under OSHA HCS .
Fluorexetamine (FXE) Hydrochloride
  • Limited human data; preclinical studies suggest high affinity for NMDA receptors due to fluorine's electron-withdrawing effects. Purity ≥98% in analytical standards .
Deschloroketamine (DCK)
  • A ketamine analog lacking the chlorine atom. Shorter duration than DMXE but higher potency per milligram .

Legal and Regulatory Status

  • DMXE: Not explicitly scheduled in most jurisdictions but often controlled under analog laws (e.g., U.S. Federal Analog Act) .
  • MXE : Banned in the EU, UK, and U.S. since 2013 due to health risks .
  • FXE : Unregulated but monitored as an emerging NPS .

Q & A

Q. How can computational modeling enhance understanding of DMXE’s mechanism of action?

  • Answer :
  • Docking simulations : Use AutoDock Vina to predict DMXE’s binding to NMDA receptor subunits (e.g., GluN2B).
  • MD simulations : Analyze ligand-receptor dynamics under physiological conditions (e.g., membrane permeability, water interactions) .

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